molecular formula C12H20N2O2 B14615629 N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide CAS No. 57068-61-8

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide

Katalognummer: B14615629
CAS-Nummer: 57068-61-8
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: BYLVCMLJYGFFMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide typically involves the formation of the oxazole ring followed by the introduction of the pentanamide group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The oxazole ring can undergo substitution reactions where one atom or group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The specific pathways involved depend on the biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)butanamide
  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)hexanamide
  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)heptanamide

Uniqueness

N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions with biological targets

Eigenschaften

CAS-Nummer

57068-61-8

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylpentanamide

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-11(15)14(9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

BYLVCMLJYGFFMY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)N(C1=NC(=CO1)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.